"N-(3-aminophenyl)pentanamide" chemical properties and structure
"N-(3-aminophenyl)pentanamide" chemical properties and structure
An In-Depth Technical Guide to N-(3-aminophenyl)pentanamide: Chemical Properties, Structure, and Potential Applications
Introduction
N-(3-aminophenyl)pentanamide is an organic compound belonging to the class of N-acyl-m-phenylenediamines. This family of molecules, characterized by an acylated amino group on a phenylenediamine scaffold, has garnered increasing interest in the fields of medicinal chemistry and materials science. The presence of both a reactive primary amine and a secondary amide functional group on an aromatic ring imparts a unique combination of chemical properties and potential for further functionalization. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of N-(3-aminophenyl)pentanamide, with a particular focus on its relevance to researchers and professionals in drug development.
Chemical Identity and Structure
N-(3-aminophenyl)pentanamide is structurally defined by a pentanamide group attached to one of the amino groups of m-phenylenediamine. This arrangement results in a molecule with distinct regions of hydrophobicity (the pentyl chain) and hydrophilicity (the amino and amide groups), contributing to its overall physicochemical properties.
Chemical Structure
The chemical structure of N-(3-aminophenyl)pentanamide is illustrated below:
Caption: Proposed workflow for the synthesis of N-(3-aminophenyl)pentanamide via acylation.
Experimental Protocol (Proposed):
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve m-phenylenediamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Acylating Agent: Slowly add a solution of pentanoyl chloride (0.95 equivalents) in the same solvent to the cooled solution of m-phenylenediamine via the dropping funnel over a period of 30-60 minutes. The sub-stoichiometric amount of the acylating agent is used to minimize di-acylation.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate N-(3-aminophenyl)pentanamide.
Synthesis via Reduction of N-(3-nitrophenyl)pentanamide
This two-step approach first involves the acylation of 3-nitroaniline with pentanoyl chloride to yield N-(3-nitrophenyl)pentanamide. The nitro group is then reduced to a primary amine. This method often provides a cleaner product with higher yields of the desired mono-amine.
Step 1: Acylation of 3-Nitroaniline
This step is a standard amidation reaction.
Step 2: Reduction of the Nitro Group
The reduction of the nitro group can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.
Experimental Protocol (Proposed):
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Preparation of N-(3-nitrophenyl)pentanamide: React 3-nitroaniline with pentanoyl chloride in the presence of a base like pyridine or triethylamine in a solvent such as DCM. Purify the resulting N-(3-nitrophenyl)pentanamide.
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Catalytic Hydrogenation:
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In a hydrogenation vessel, dissolve N-(3-nitrophenyl)pentanamide (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the reaction mixture at room temperature until the hydrogen uptake ceases.
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Monitor the reaction by TLC.
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield N-(3-aminophenyl)pentanamide. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification. [1]
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Spectroscopic Characterization (Predicted)
1H NMR Spectroscopy
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Aromatic Protons: The protons on the benzene ring are expected to appear in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to a complex splitting pattern.
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Amide N-H Proton: A broad singlet is expected for the amide proton, typically in the range of δ 8.0-9.5 ppm.
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Amine N-H Protons: A broad singlet for the two amine protons is expected around δ 3.5-4.5 ppm. This signal will disappear upon the addition of D2O.
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Alkyl Chain Protons: The protons of the pentyl group will appear in the upfield region (δ 0.9-2.5 ppm). The terminal methyl group will be a triplet around δ 0.9 ppm. The methylene group adjacent to the carbonyl will be a triplet around δ 2.2 ppm. The other methylene groups will show complex multiplets.
13C NMR Spectroscopy
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Carbonyl Carbon: The amide carbonyl carbon will have a characteristic signal in the downfield region, around δ 170-175 ppm.
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Aromatic Carbons: The six aromatic carbons will appear in the range of δ 110-150 ppm. The carbon attached to the amino group and the carbon attached to the amide group will be shifted to a more downfield and upfield position, respectively, compared to the unsubstituted carbons.
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Alkyl Chain Carbons: The carbons of the pentyl chain will resonate in the upfield region, typically between δ 10-40 ppm.
IR Spectroscopy
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N-H Stretching: Two bands are expected for the primary amine N-H stretching in the region of 3300-3500 cm-1. A single band for the secondary amide N-H stretching is also expected in this region.
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C=O Stretching: A strong absorption band for the amide carbonyl group (Amide I band) is expected around 1650 cm-1. [2]* N-H Bending: The N-H bending vibration of the primary amine is expected around 1600 cm-1. The amide N-H bending (Amide II band) is expected around 1550 cm-1. [2]* C-N Stretching: The C-N stretching vibrations will appear in the fingerprint region.
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Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching are expected just above 3000 cm-1.
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z = 192. Fragmentation patterns would likely involve cleavage of the amide bond and the alkyl chain.
Potential Applications in Drug Development
The structural features of N-(3-aminophenyl)pentanamide make it an attractive scaffold for the development of novel therapeutic agents. The presence of a primary aromatic amine allows for further chemical modifications to explore structure-activity relationships.
Anticancer Activity
Derivatives of N-acyl-phenylenediamines have shown promising anticancer activity. For instance, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide has been identified as a novel scaffold active against both sensitive and resistant cancer cell lines. [3]This compound was found to induce cell death through apoptosis and autophagy. [3]The N-(3-aminophenyl)pentanamide core could serve as a starting point for the synthesis of analogs with potential antiproliferative properties.
Caption: Postulated mechanism of anticancer action for N-(3-aminophenyl)pentanamide derivatives.
Other Therapeutic Areas
The N-acylhydrazone moiety, which is structurally related to the amide group in N-(3-aminophenyl)pentanamide, is found in compounds with a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. [4]This suggests that derivatives of N-(3-aminophenyl)pentanamide could be explored for a variety of therapeutic applications.
Safety and Handling
Based on the available data for N-(3-aminophenyl)pentanamide and its analogs, the following safety precautions should be observed.
Hazard Identification
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [5]* Signal Word: Warning. [5]* Pictograms: GHS07 (Harmful/Irritant). [5]
Handling and Storage
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Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, and eye/face protection. [5]* Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
N-(3-aminophenyl)pentanamide is a versatile chemical entity with significant potential, particularly in the realm of drug discovery and development. Its straightforward synthesis and the presence of multiple functional groups amenable to further chemical modification make it an attractive starting point for the generation of compound libraries for biological screening. While detailed experimental data on its physicochemical and biological properties are still emerging, the information available for structurally related compounds provides a strong rationale for its further investigation as a scaffold for novel therapeutics. As with any chemical substance, proper safety precautions must be taken during its handling and use.
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